molecular formula C18H20O2 B1327721 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone CAS No. 898754-32-0

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone

Cat. No. B1327721
M. Wt: 268.3 g/mol
InChI Key: NRHOBZFQNWZLNL-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone, also known as DMMP, is a chemical compound with a wide range of applications and uses in the medical and scientific fields. It is a colorless solid at room temperature, and is composed of a benzene ring attached to two methoxy groups and a propiophenone group. It is a versatile compound with an array of properties that make it suitable for a variety of research and laboratory applications.

Scientific Research Applications

Molecular Structure and Quantum Mechanical Calculations

The study of molecular structures and quantum mechanical calculations of compounds similar to 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone has revealed insights into their vibrational frequencies, molecular geometry, and tautomeric forms. The molecular geometry and vibrational frequencies of these compounds in their ground state have been calculated using methods like B3LYP with the 6-31G(d,p) basis set. These studies are crucial for understanding the fundamental properties and behaviors of these compounds at the molecular level, which can be pivotal in various scientific applications (Alaşalvar et al., 2014).

Radical Scavenging Activities

Compounds structurally similar to 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone have been studied for their free radical scavenging activities. The radical scavenging activities of these compounds have been assessed using various assays like DPPH, DMPD+, and ABTS+. These studies are significant for the potential therapeutic applications of these compounds, especially in conditions caused by oxidative stress (Alaşalvar et al., 2014).

Photorelease Studies

Photorelease studies of related compounds have shown that certain reactions like photorelease of HCl from specific phenacyl chloride compounds occur through specific intermediates. These studies are crucial in understanding the photophysics and photochemistry of these compounds, which can have applications in fields like material sciences and photodynamic therapy (Pelliccioli et al., 2001).

Spectroscopic and Electrochemical Properties

The spectroscopic and electrochemical properties of compounds related to 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone have been explored. These studies involve understanding the solvatochromic behavior, acid-base properties, and redox processes of these compounds. Such research is pivotal for the application of these compounds in areas like sensors, indicators, and organic electronic devices (Sarma et al., 2007).

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-6-8-14(2)15(13)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHOBZFQNWZLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644773
Record name 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone

CAS RN

898754-32-0
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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